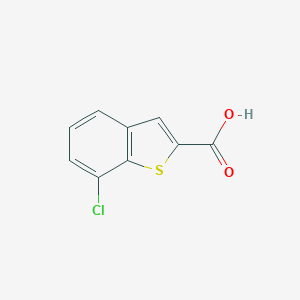

7-クロロ-1-ベンゾチオフェン-2-カルボン酸

概要

説明

7-Chloro-1-benzothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 90407-16-2 . It has a molecular weight of 212.66 . The IUPAC name for this compound is 7-chloro-1H-1lambda3-benzo[b]thiophene-2-carboxylic acid .

Synthesis Analysis

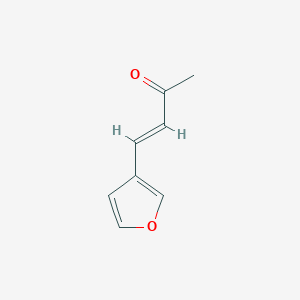

The synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid involves an aqueous solution of potassium hydroxide, 2-mercaptoacetic acid, and 2,3-dichlorobenzaldehyde . The mixture is stirred at 120° C for two hours. After cooling to room temperature, distilled water is added until the precipitated solid is dissolved, then diethyl ether is added .Molecular Structure Analysis

The InChI code for 7-Chloro-1-benzothiophene-2-carboxylic acid is 1S/C9H6ClO2S/c10-6-3-1-2-5-4-7 (9 (11)12)13-8 (5)6/h1-4,13H, (H,11,12) .Physical And Chemical Properties Analysis

7-Chloro-1-benzothiophene-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . .科学的研究の応用

抗がん剤

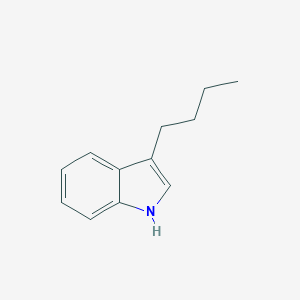

7-クロロ-1-ベンゾチオフェン-2-カルボン酸は、ベンゾ[b]チオフェン-ジアリル尿素誘導体の合成に使用できます。これらの誘導体は、抗がん剤としての可能性を示しています . たとえば、化合物17dは、ベンゾ[b]チオフェン-ジアリル尿素誘導体であり、HT-29とA549の癌細胞株に対して高い抗増殖活性を示しました . これは、HT-29細胞でアポトーシスを誘導し、G0/G1期で細胞周期を停止させました .

有機合成

この化合物は、有機合成において重要な原料および中間体として使用されます . これは、さまざまな複雑な有機化合物を合成するために使用できます。

医薬品

7-クロロ-1-ベンゾチオフェン-2-カルボン酸は、製薬業界で、さまざまな薬物の製造における中間体として使用されています . その独特の構造は、最終製品の薬理学的特性に貢献できます。

農薬

農薬業界では、この化合物は、さまざまな農薬の合成に使用できます . これには、農薬、除草剤、および農業で使用されるその他の化学物質が含まれます。

染料製造

7-クロロ-1-ベンゾチオフェン-2-カルボン酸は、染料業界でも使用されています . これは、さまざまな染料の合成における前駆体または中間体として役立ちます。

抗ウイルス剤

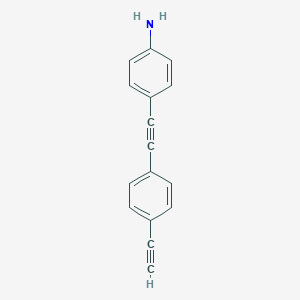

7-クロロ-1-ベンゾチオフェン-2-カルボン酸から合成できるベンゾフラン誘導体は、抗ウイルス活性などの強い生物活性を示しています . たとえば、新規な環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を示しています .

作用機序

7-Cl-BT-2-COOH is known to possess strong acidity, which is due to the presence of a carboxylic acid group in the molecule. The acidity of the compound allows it to act as a proton donor, which is necessary for the catalytic activity of the compound. The acidity of the compound also allows it to act as a nucleophile, which is necessary for the formation of covalent bonds in organic reactions.

Biochemical and Physiological Effects

7-Cl-BT-2-COOH has been studied for its potential applications in biochemistry and physiology. The compound has been studied for its ability to act as a proton donor, which is necessary for the catalytic activity of enzymes. The compound has also been studied for its potential to act as a ligand, which is necessary for the binding of metal ions and other molecules. In addition, 7-Cl-BT-2-COOH has been studied for its potential to act as an antioxidant, which is necessary for the prevention of oxidative damage to cells.

実験室実験の利点と制限

7-Cl-BT-2-COOH has several advantages for use in laboratory experiments. The compound is relatively inexpensive and can be synthesized in a relatively short amount of time. The compound is also soluble in a wide range of solvents, which makes it easy to use in organic synthesis. Additionally, the compound is stable and can be stored for long periods of time without degradation.

However, there are also some limitations to the use of 7-Cl-BT-2-COOH in laboratory experiments. The compound is a strong acid and can be corrosive to some materials, such as glass and plastic. Additionally, the compound can react with other compounds and can interfere with some reactions.

将来の方向性

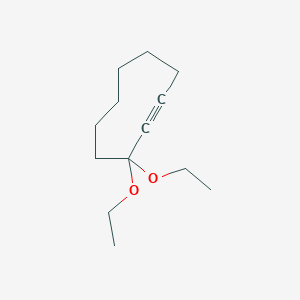

There are several potential future directions for the use of 7-Cl-BT-2-COOH. The compound could be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, the compound could be used as a ligand in the synthesis of metal complexes, which could be used in the development of new materials. The compound could also be studied further for its potential applications as an antioxidant and for its potential use in biochemistry and physiology. Finally, 7-Cl-BT-2-COOH could be used as a starting material for the synthesis of other benzothiophene derivatives, which could be used in a variety of applications.

Safety and Hazards

The safety information for 7-Chloro-1-benzothiophene-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

7-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXOHLXWCUMMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436661 | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90407-16-2 | |

| Record name | 7-Chlorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)

![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)